[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
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Overview
Description
[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a versatile chemical compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by the presence of an ethyl and methyl-substituted aniline group, a chlorophenyl group, and an ester linkage. Its applications span across pharmaceuticals, materials science, and organic chemistry, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 2-ethyl-6-methylaniline, is synthesized through the alkylation of aniline with ethyl and methyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound has potential applications in biochemistry for the study of enzyme interactions and inhibition. Its structural features make it a candidate for probing the active sites of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets such as receptors and enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the materials science industry, this compound is used in the development of polymers and coatings. Its chemical stability and reactivity are advantageous for creating durable materials.
Mechanism of Action
The mechanism by which [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate exerts its effects involves its interaction with specific molecular targets. The aniline and ester groups can form hydrogen bonds and other interactions with proteins, influencing their activity. The chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylaniline: A precursor in the synthesis of the target compound.
2-(4-Chlorophenyl)acetic acid: Another precursor used in the esterification step.
N-(2-Ethyl-6-methylphenyl)alanine: A related compound with similar structural features.
Uniqueness
What sets [2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate apart is its combination of functional groups, which provides a unique set of chemical properties. This combination allows for diverse reactivity and applications that are not as easily achieved with simpler analogs.
Properties
IUPAC Name |
[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-15-6-4-5-13(2)19(15)21-17(22)12-24-18(23)11-14-7-9-16(20)10-8-14/h4-10H,3,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGEKVRWNGCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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